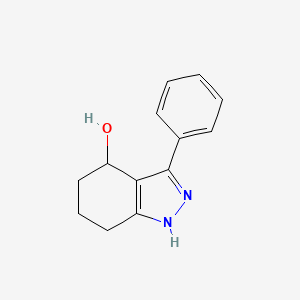
3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol is a heterocyclic organic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and medicinal properties, making them valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the condensation of phenylhydrazine with appropriate diketones or cyclocondensation reactions. The reaction conditions typically involve the use of solvents like ethanol or methanol, and the reactions are often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases.
Industry: Its derivatives are used in the development of new drugs and materials.
Mechanism of Action
The mechanism by which 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of inflammatory processes.
Comparison with Similar Compounds
3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol is similar to other indazole derivatives, but it has unique structural features that contribute to its distinct biological activities. Some similar compounds include:
Indazole: Known for its broad range of biological activities.
Tetrazole derivatives: Often used in medicinal chemistry for their diverse pharmacological properties.
Isoindazole: Another indazole derivative with similar applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-11-8-4-7-10-12(11)13(15-14-10)9-5-2-1-3-6-9/h1-3,5-6,11,16H,4,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWMVRMNFLAFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446842 |
Source


|
| Record name | 1H-Indazol-4-ol, 4,5,6,7-tetrahydro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96546-42-8 |
Source


|
| Record name | 1H-Indazol-4-ol, 4,5,6,7-tetrahydro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
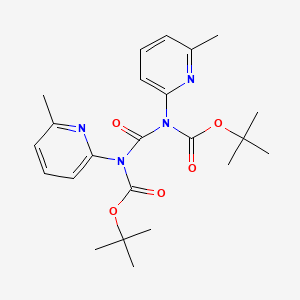
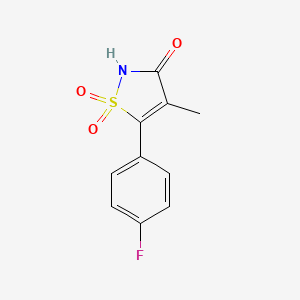
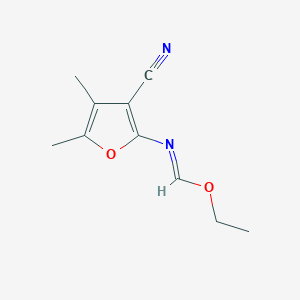
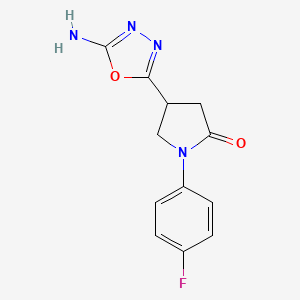
![2-(2-[(4-Methoxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid](/img/structure/B7880238.png)
![2-[2-(3-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B7880244.png)
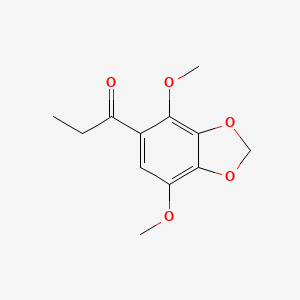
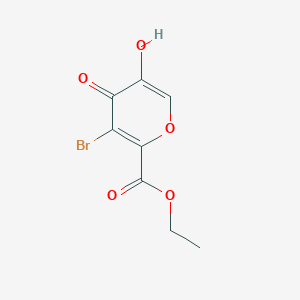
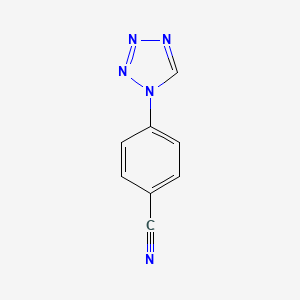
![2-[5-(2-Hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B7880263.png)
![4,5-Dimethoxy-6-[2-nitroethenyl]-2H-1,3-benzodioxole](/img/structure/B7880264.png)
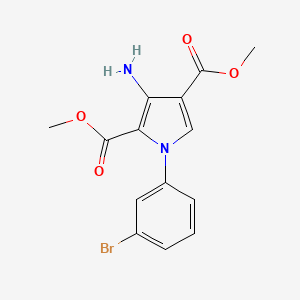

![N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide](/img/structure/B7880283.png)
